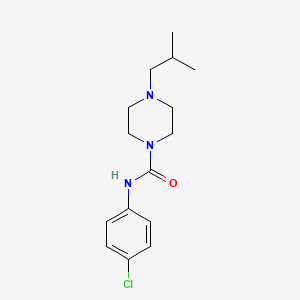![molecular formula C16H17N3O5S B4757916 ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4757916.png)
ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate
Descripción general
Descripción
Ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate, also known as EAB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the benzoic acid ester family and has a molecular weight of 462.52 g/mol. In
Mecanismo De Acción
The mechanism of action of ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in cancer cell growth and inflammation. ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. It has also been shown to inhibit the production of nitric oxide, which is involved in inflammation.
Biochemical and Physiological Effects:
ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for cancer cell growth and metastasis. In addition, ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate in lab experiments is its potential as a cancer therapeutic agent. Its ability to inhibit cancer cell growth and invasion makes it a promising candidate for further research. However, one limitation is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations. Further research is needed to determine the optimal concentration and duration of ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate treatment.
Direcciones Futuras
There are several future directions for ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate research. One direction is to further explore its potential as a cancer therapeutic agent, particularly in combination with other chemotherapy drugs. Another direction is to investigate its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, further research is needed to determine the optimal concentration and duration of ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate treatment, as well as its potential toxicity in vivo.
Aplicaciones Científicas De Investigación
Ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate has also been studied for its potential anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
ethyl 4-[(4-sulfamoylphenyl)carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-2-24-15(20)11-3-5-12(6-4-11)18-16(21)19-13-7-9-14(10-8-13)25(17,22)23/h3-10H,2H2,1H3,(H2,17,22,23)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZFGHBMPGUZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B4757848.png)

![3-(3-bromophenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4757860.png)

![1,3,5-trimethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4757867.png)


![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4757888.png)
![2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)nicotinonitrile](/img/structure/B4757898.png)
![2-methoxy-4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B4757905.png)
![3-{4-[(diethylamino)sulfonyl]phenyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4757911.png)
![2-(2-methoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4757922.png)
